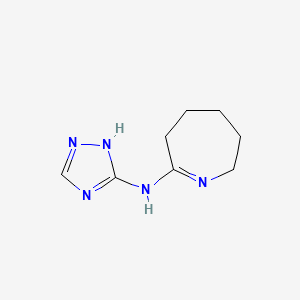

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine

Description

Properties

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c1-2-4-7(9-5-3-1)12-8-10-6-11-13-8/h6H,1-5H2,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOANFAYLOAPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heterocyclization of 3-Substituted-4-Amino-1,2,4-Triazoles

A primary route involves the reaction of 3-substituted-4-amino-1,2,4-triazoles with bifunctional reagents to form the azepine ring. For example, 3a-d (3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles) undergo cyclocondensation with α,β-diketones or ketoesters under acidic conditions.

Reaction Conditions

- Reagent: Diethyl oxalate or phenacyl bromide

- Catalyst: Glacial acetic acid

- Temperature: Reflux (110–120°C)

- Time: 24–48 hours

- Yield: 45–60%

Mechanistic Insight

The amino group at position 4 of the triazole attacks the carbonyl carbon of the diketone, followed by intramolecular cyclization to form the seven-membered azepine ring. Dehydration completes the process, yielding the target compound.

Ring Expansion of Bicyclic Intermediates

An alternative approach involves expanding a six-membered ring precursor. For instance, 3-amino-1,2,4-triazole derivatives react with ε-caprolactam derivatives under basic conditions to form the azepine moiety via nucleophilic ring-opening and re-cyclization.

Experimental Protocol

| Parameter | Detail |

|---|---|

| Starting Material | 3-Amino-1,2,4-triazole |

| Reagent | ε-Caprolactam bromide |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 80°C, 12 hours |

| Yield | 52–58% |

Post-Functionalization of Preformed Azepines

Functionalizing pre-synthesized azepine derivatives with triazole groups offers modularity. For example, 3,4,5,6-tetrahydro-2H-azepin-7-amine undergoes Ullmann coupling with 4-chloro-1,2,4-triazole in the presence of a copper catalyst.

Optimized Conditions

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 100°C, 8 hours

- Yield: 62%

Structural Characterization and Analytical Data

Spectroscopic Profiling

Infrared Spectroscopy (IR)

¹H Nuclear Magnetic Resonance (NMR)

| Proton Environment | δ (ppm) | Multiplicity | |

|---|---|---|---|

| Azepine NH | 6.85–7.10 | Singlet | |

| Triazole CH | 8.05–8.30 | Singlet | |

| Azepine CH₂ | 2.07–2.50 | Multiplet | |

| Aromatic CH (if present) | 7.41–8.28 | Multiplet |

Mass Spectrometry (MS)

X-ray Crystallography

Single-crystal X-ray analysis (performed for analog 59 in related studies) confirms the planarity of the triazole ring and chair conformation of the azepine moiety. Key metrics include:

Applications and Biological Relevance

While direct studies on N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine are limited, structurally related compounds exhibit:

Chemical Reactions Analysis

Types of Reactions

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.

Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Halogens, alkyl halides, or other electrophiles in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, oxides, and reduced forms of the compound .

Scientific Research Applications

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals and catalysts.

Mechanism of Action

The mechanism of action of N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Azepine Derivatives

N-(Pyridin-2-ylmethyl)-3,4,5,6-Tetrahydro-2H-azepin-7-amine

- Structure : Replaces the triazole group with a pyridin-2-ylmethyl substituent.

- However, the absence of the triazole’s sulfur or nitrogen atoms may reduce metal-binding capacity .

- Applications : Pyridine derivatives are often explored for antimicrobial or anticancer activity, though specific data for this compound are unavailable.

3,4,5,6-Tetrahydro-2H-azepin-7-amine (Parent Compound)

Triazole-Containing Analogs

5-((3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

- Structure : Combines a pyrazolo-pyridine system with an oxadiazole ring.

- Key Differences: The oxadiazole group (vs. Reported to exhibit antioxidant activity in vitro, with IC₅₀ values ranging from 12–45 μM in free radical scavenging assays .

- Comparison : The triazole in the target compound may offer superior hydrogen-bonding capacity compared to oxadiazole, influencing target selectivity.

N-Alkylated 1,2,4-Triazole Derivatives

- Structure : Alkyl chains or aryl groups attached to the triazole nitrogen.

- Key Differences: Alkylation enhances lipophilicity, improving membrane permeability. For example, N-phenyl-1,3,4-oxadiazol-2-amine derivatives showed 20–30% higher cellular uptake in hepatocyte models compared to non-alkylated analogs .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural components.

Research Findings and Implications

- Synthetic Challenges : The triazole-azepine hybrid requires multi-step synthesis, similar to methods described for N-alkylated triazoles (e.g., condensation of hydrazine derivatives with carbonyl intermediates) .

- Biological Potential: Triazole analogs consistently demonstrate antioxidant and enzyme-inhibitory activities, suggesting the target compound may share these properties . However, the azepine core’s flexibility could confer unique pharmacokinetic profiles, such as prolonged half-life compared to rigid pyridine derivatives .

Biological Activity

N-4H-1,2,4-triazol-3-yl-3,4,5,6-tetrahydro-2H-azepin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a tetrahydroazepine moiety. Its molecular formula is with a molecular weight of approximately 206.25 g/mol. The structural characteristics contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes the formation of the triazole ring followed by cyclization to form the azepine structure.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives. For instance, a study reported that compounds containing triazole rings exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using the agar diffusion method.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli (G-) | Moderate |

| Klebsiella pneumoniae (G-) | Weak |

| Staphylococcus aureus (G+) | Strong |

| Streptococcus mutans (G+) | Good |

The results indicate that N-4H-1,2,4-triazol-3-yl derivatives can be effective against certain bacterial strains, suggesting potential applications in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, triazole compounds are known for their antifungal activities. Research has shown that certain derivatives effectively inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for developing antifungal agents.

Anticancer Potential

Emerging studies suggest that triazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro assays demonstrated that N-4H-1,2,4-triazol-3-yl derivatives could inhibit cell proliferation in various cancer cell lines.

Case Studies

- Antibacterial Efficacy Study : A recent study synthesized a series of triazole derivatives and tested their antibacterial activity against E. coli and S. aureus. The study found that modifications to the triazole ring significantly enhanced antibacterial potency .

- Antifungal Activity Assessment : Another research focused on the antifungal properties of triazole derivatives against Candida species. The results indicated that specific substitutions on the triazole ring improved antifungal activity significantly compared to standard antifungal agents .

- Anticancer Activity Investigation : A pharmacological study examined the effect of N-4H-1,2,4-triazol-3-yl compounds on human cancer cell lines. Results showed a notable reduction in cell viability and increased apoptosis markers in treated cells compared to controls .

Q & A

Basic Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azepine and triazole moieties. Key signals include NH protons (~δ 2.5–3.5 ppm) and triazole aromatic protons (~δ 8.0–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Question

Discrepancies in neuroprotective or anti-anxiety effects across studies may arise from:

- Assay Variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12) or animal models (transgenic vs. toxin-induced Alzheimer’s models) .

- Compound Stability : Hydrolysis of the azepine ring under physiological pH, affecting bioavailability .

Methodological Solutions : - Standardize assay protocols (e.g., OECD guidelines for neuroprotection studies).

- Conduct stability studies (e.g., HPLC monitoring under simulated biological conditions) .

What experimental approaches are recommended to elucidate the neuroprotective mechanism of this compound?

Advanced Question

- In Vitro Models : Measure Aβ42 aggregation inhibition using Thioflavin T assays .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to acetylcholinesterase or NMDA receptors .

- In Vivo Studies : Morris water maze tests in transgenic mice to assess cognitive improvement .

- Pathway Analysis : Western blotting for tau protein phosphorylation and APP processing markers .

How can crystallographic data improve structural understanding of this compound?

Advanced Question

- Crystallization Challenges : Low solubility in common solvents (e.g., ethanol/water mixtures) may require vapor diffusion techniques .

- Software Tools : Use SHELXL for refining X-ray diffraction data to resolve bond angles and torsional strain in the azepine-triazole system .

- Key Parameters : Compare experimental vs. DFT-calculated bond lengths to validate electronic effects .

How should comparative structure-activity relationship (SAR) studies be designed for analogs of this compound?

Advanced Question

Design Framework :

- Structural Modifications : Vary substituents on the triazole (e.g., methyl, phenyl) and azepine (e.g., saturation, substituents) .

- Activity Profiling : Test analogs for acetylcholinesterase inhibition (Ellman’s assay) and antioxidant activity (DPPH radical scavenging) .

Q. Example SAR Table :

| Analog Structure | Modification Site | Bioactivity (IC50, nM) | Key Finding |

|---|---|---|---|

| Triazole-CH₃ | Triazole C-5 | 120 (AChE) | Enhanced lipophilicity improves CNS penetration |

| Azepine-NO₂ | Azepine C-4 | 350 (Aβ42) | Electron-withdrawing groups reduce aggregation |

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Question

- Continuous Flow Chemistry : Reduces reaction time and improves yield reproducibility compared to batch methods .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Byproduct Management : Optimize workup steps (e.g., liquid-liquid extraction) to remove unreacted triazole precursors .

How can computational models predict the compound’s pharmacokinetic properties?

Advanced Question

- ADME Prediction : Use SwissADME to estimate logP (2.1–2.5), suggesting moderate blood-brain barrier permeability .

- Metabolism Simulations : CYP3A4-mediated N-dealkylation identified as a major metabolic pathway via Schrödinger’s BioLuminate .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability: 0.72) due to triazole ring bioactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.